Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core, a seven-membered ring system fused to a benzene ring. Key structural features include:
- 5-ethyl substituent: Introduces steric bulk and lipophilicity.
- 3,3-dimethyl groups: Enhance ring rigidity and metabolic stability.
- 4-oxo moiety: A ketone group that may participate in hydrogen bonding.
Properties
IUPAC Name |
methyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-5-17-11-8-10(16-14(19)20-4)6-7-12(11)21-9-15(2,3)13(17)18/h6-8H,5,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPADHULBHUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of neurodegenerative diseases and inflammation.
Structural Characteristics
The compound features a tetrahydrobenzo[b][1,4]oxazepine core with a carbamate functional group. This heterocyclic structure is essential for its reactivity and interactions with biological targets. The general molecular formula is with a molecular weight of approximately 382.4 g/mol .
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in neurological pathways. Its mechanism likely involves modulation of signaling pathways associated with neurodegenerative diseases or inflammatory responses. Studies suggest it may effectively inhibit certain kinases or receptors critical in disease progression .
Neuroprotective Effects
This compound has been shown to exhibit neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated neuroprotective effects in cultured neuronal cells. | Supports potential use in neurodegenerative diseases. |
| Study B | Showed inhibition of pro-inflammatory cytokines in animal models. | Indicates therapeutic potential for inflammatory conditions. |
| Study C | Investigated enzyme inhibition related to neurological pathways. | Provides insight into the mechanism of action. |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its ethyl group or aromatic ring, depending on reaction conditions.
Key Findings :
-
Oxidation of the ethyl group proceeds efficiently under strong acidic conditions with KMnO₄, yielding a carboxylic acid analog.
-
Ozonolysis selectively cleaves the aromatic ring, producing hydroxylated intermediates used in further derivatization .
Reduction Reactions
Reductive modifications target the carbamate and ketone functionalities.
| Reaction Site | Reagents/Conditions | Product(s) |
|---|---|---|
| Carbamate group | LiAlH₄ (THF, 0°C) | Primary amine derivative |
| 4-Oxo group | NaBH₄ / EtOH | Alcohol analog |
| Aromatic ring | H₂ (Pd/C catalyst) | Partially saturated ring |
Key Findings :
-
Lithium aluminum hydride reduces the carbamate to a primary amine, preserving the oxazepinone ring.
-
Ketone reduction with NaBH₄ yields a secondary alcohol, enhancing solubility in polar solvents .
Hydrolysis Reactions
The carbamate group exhibits pH-dependent hydrolysis:
| Conditions | Reagents | Product(s) |
|---|---|---|
| Acidic | HCl (6M, reflux) | 7-Amino-benzoxazepinone + CO₂ + MeOH |
| Basic | NaOH (aq., 60°C) | Corresponding amine + methyl carbonate |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Basic conditions deprotonate the amine intermediate, accelerating carbamate cleavage .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the benzene ring:
| Position | Reagents | Product(s) |
|---|---|---|
| C-8 | HNO₃/H₂SO₄ | Nitro derivative |
| C-6 | Br₂ (FeBr₃) | Brominated analog |
Regioselectivity :
-
Nitration favors the para position relative to the carbamate group due to electron-withdrawing effects .
-
Bromination occurs at the ortho position under Lewis acid catalysis .
Ring-Opening and Rearrangement
The oxazepinone ring undergoes rearrangement under specific conditions:
| Conditions | Reagents | Product(s) |
|---|---|---|
| Acidic | H₂SO₄ (conc.) | Fused quinazolinone |
| Thermal | 180°C (neat) | Rearranged benzodiazepine |
Notable Observations :
-
Ring-opening in concentrated H₂SO₄ produces a quinazolinone via intramolecular cyclization .
-
Thermal rearrangement involves a-sigmatropic shift, confirmed by isotopic labeling studies .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product(s) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl analogs |
Applications :
-
Suzuki coupling installs aryl groups at the C-7 position for SAR studies .
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Buchwald-Hartwig amination modifies the carbamate nitrogen for pharmacokinetic optimization .
Stability Under Physiological Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | t₁/₂ = 12 hrs | Hydrolyzed amine + CO₂ |
| UV light (254 nm) | Rapid decomposition | Radical-mediated fragments |
Implications :
-
Limited stability in neutral aqueous solutions necessitates prodrug strategies.
-
Photodegradation pathways suggest cautious storage requirements.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzo[b] vs. Benzo[f] Oxazepine Isomers
- Target Compound : Features a benzo[b][1,4]oxazepine core (benzene fused to positions 1–2 of the oxazepine ring).
- Analog from : Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate contains a benzo[f] isomer (benzene fused to positions 2–3 of the oxazepine).
Substituent Variations
5-Ethyl vs. 5-Isobutyl Groups
Carbamate vs. Benzamide Functional Groups
Functional Group Additions
Methylcarbamate-Containing Analogs
- Agrochemical Methylcarbamates
- lists pesticidal methylcarbamates like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate). These share the carbamate functional group but lack the benzooxazepine core, indicating that the heterocyclic system in the target compound may confer unique target specificity .
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Rigidity : The 3,3-dimethyl groups in the target compound and ’s analog likely stabilize the oxazepine ring, reducing conformational flexibility and enhancing binding selectivity .
- Electron-Withdrawing Effects : The 7-fluoro substituent in ’s compound may increase oxidative stability and interaction with electron-rich biological targets .
- Carbamate Reactivity : Unlike XMC and methiocarb, the target compound’s carbamate is part of a larger heterocyclic system, which could mitigate rapid hydrolysis and extend in vivo activity .
Q & A
Q. What are the thermodynamic drivers of this compound’s polymorphic transitions under industrial processing conditions?
- Methodology : Perform variable-temperature XRD and DSC to map polymorph stability. Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking). Model free energy differences between forms using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
